molecular formula C9H13N3O2 B11902814 Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate CAS No. 548773-06-4

Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate

Cat. No.: B11902814
CAS No.: 548773-06-4
M. Wt: 195.22 g/mol
InChI Key: IJOKURAJOZHAPR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate is a pyrimidine derivative, a class of compounds known for their biological significance Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are found in many biologically active molecules, including nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate typically involves the reaction of ethyl cyanoacetate with acetamidine hydrochloride under basic conditions. The reaction proceeds through a cyclization process, forming the pyrimidine ring. The general reaction conditions include heating the reactants in a suitable solvent, such as ethanol, and using a base like sodium ethoxide to facilitate the cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography might be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, reduction can produce amine derivatives, and substitution can lead to a variety of substituted pyrimidine compounds.

Scientific Research Applications

Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for nucleic acid analogs.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate involves its interaction with biological molecules. The amino group can form hydrogen bonds with various biological targets, influencing their activity. The compound can also act as a nucleophile in biochemical reactions, participating in the formation of covalent bonds with other molecules. These interactions can affect molecular pathways and cellular processes, making the compound useful in medicinal chemistry and drug development.

Comparison with Similar Compounds

Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    2-Amino-4,6-dimethylpyrimidine: Lacks the ethyl ester group, which can affect its reactivity and solubility.

    Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: Has a similar structure but with one less methyl group, which can influence its chemical properties and biological activity.

    2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid: The carboxylic acid group can participate in different types of reactions compared to the ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.

Properties

IUPAC Name

ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-4-14-8(13)7-5(2)11-9(10)12-6(7)3/h4H2,1-3H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOKURAJOZHAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666382
Record name Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548773-06-4
Record name Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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